N-(4-acetylphenyl)-4-phenoxybenzamide

Description

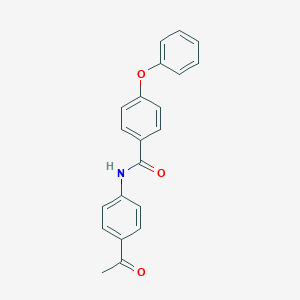

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H17NO3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-phenoxybenzamide |

InChI |

InChI=1S/C21H17NO3/c1-15(23)16-7-11-18(12-8-16)22-21(24)17-9-13-20(14-10-17)25-19-5-3-2-4-6-19/h2-14H,1H3,(H,22,24) |

InChI Key |

GNIKFXGBSCPODS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Acetylphenyl 4 Phenoxybenzamide

Established Synthetic Routes for N-(4-acetylphenyl)-4-phenoxybenzamide

The synthesis of this compound is typically achieved through the formation of an amide bond between 4-phenoxybenzoic acid and 4-aminoacetophenone. A common and established method involves the activation of the carboxylic acid group of 4-phenoxybenzoic acid to facilitate nucleophilic attack by the amino group of 4-aminoacetophenone.

A plausible and widely used laboratory-scale synthesis is the coupling of these two precursors using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.

Alternatively, the synthesis can proceed via the formation of an acid chloride. 4-Phenoxybenzoic acid can be converted to 4-phenoxybenzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 4-aminoacetophenone, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This two-step, one-pot procedure is often efficient and leads to high yields of the desired benzamide (B126).

Synthesis of Novel this compound Analogues and Derivatives

The core structure of this compound offers multiple sites for chemical modification to generate novel analogues with potentially enhanced or new biological activities. Research has focused on modifying both the phenoxybenzoyl and the acetylphenyl moieties.

The synthesis of various N-substituted benzamide derivatives has been explored to investigate their structure-activity relationships (SAR). For instance, studies have shown that modifications to the N-phenyl ring can significantly impact the biological properties of the resulting compounds. In one study, a series of N-substituted benzamide derivatives were synthesized and evaluated for their antiproliferative activities, revealing that substituents on the phenyl ring are critical for activity. nih.gov

Analogously, research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has demonstrated the potential of the phenoxyphenyl scaffold in developing novel therapeutic agents. nih.gov Although a sulfonamide rather than a carboxamide, the synthetic strategies for creating a library of derivatives by modifying the benzenesulfonyl portion are relevant. These often involve the reaction of various substituted benzenesulfonyl chlorides with 4-phenoxyaniline. nih.gov

The synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives also provides insights into derivatization strategies. nih.gov In this work, various amide and urea (B33335) substituents were introduced to a core structure to improve properties like lipophilicity and hydrogen bonding capacity. nih.gov These modifications often involve standard amide coupling procedures.

Below is a table summarizing examples of synthesized benzamide and related derivatives with reported data.

| Compound Class | R1 Group (on Benzoyl/Benzenesulfonyl) | R2 Group (on N-phenyl) | Reported Activity | Reference |

| N-substituted benzamides | Varied substituents | Varied substituents | Antitumor | nih.gov |

| N-(4-phenoxyphenyl)benzenesulfonamides | 3-Trifluoromethyl | - | Progesterone Receptor Antagonist | nih.gov |

| 4-Phenoxy-phenyl isoxazoles | - | Phenylacetamide | ACC Inhibitory Effect | nih.gov |

| N-phenylacetamide derivatives | 4-fluorophenylthiazole | Acetamide (B32628) | Antibacterial | nih.gov |

Methodological Advancements in Benzamide Synthesis Relevant to the Compound

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for benzamide synthesis, which are applicable to the production of this compound.

One area of advancement is the use of novel catalysts and reaction conditions to improve the efficiency of amide bond formation. For example, some studies have focused on reducing reaction times and increasing yields by employing different methodologies, such as moving from a 12-hour reaction with a 56% yield to a 4-hour reaction with a 73% yield by altering the synthetic approach. researchgate.net

The direct synthesis of benzamide derivatives from less activated starting materials is another area of progress. For instance, methods for the direct C-H amidation of arenes are being developed, which could provide a more atom-economical route to benzamides. thieme-connect.com Furthermore, PhIO-mediated oxidation reactions have been explored for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, showcasing the use of hypervalent iodine reagents in forming complex benzamides. mdpi.com

The use of microwave-assisted synthesis has also been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of benzamide derivatives. researchgate.net This technique offers a rapid and efficient alternative to conventional heating methods.

Considerations for Reaction Efficiency and Yield in Academic Synthesis

In an academic research setting, several factors must be considered to optimize the efficiency and yield of the synthesis of this compound and its derivatives.

Starting Materials and Reagents: The purity of the starting materials, 4-phenoxybenzoic acid and 4-aminoacetophenone, is crucial. Impurities can lead to side reactions and lower yields. The choice of coupling reagent and any accompanying catalysts or bases can also significantly impact the reaction outcome. nih.gov

Solvent and Reaction Conditions: The selection of an appropriate solvent is critical. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Temperature and reaction time are also key parameters to optimize. While some reactions proceed well at room temperature, others may require heating to go to completion. youtube.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. mdpi.com

Purification: The purification of the final product is a critical step to obtain a high-purity compound. Common methods include recrystallization, which is often effective for crystalline solids, and column chromatography on silica (B1680970) gel. The choice of solvent system for both techniques is vital for achieving good separation and high recovery. nih.gov

Yield Optimization: To improve yields, it may be necessary to adjust the stoichiometry of the reactants. Using a slight excess of one of the reactants, typically the more readily available or less expensive one, can sometimes drive the reaction to completion. However, this can complicate purification. A systematic variation of reaction parameters, such as temperature, concentration, and catalyst loading, can lead to the identification of the optimal conditions for maximizing the yield. researchgate.net

Advanced Spectroscopic and Analytical Characterization of N 4 Acetylphenyl 4 Phenoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as N-(4-acetylphenyl)-4-phenoxybenzamide, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the three phenyl rings would appear in the typical downfield region of approximately 7.0–8.5 ppm. The integration of these signals would correspond to the number of protons on each ring. The protons of the acetyl group's methyl moiety would be observed as a sharp singlet further upfield, likely around 2.6 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration, but typically appearing in the downfield region.

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the amide and acetyl groups are the most deshielded and would appear furthest downfield, typically in the range of 165–200 ppm. The aromatic carbons would generate a series of signals between 115 and 160 ppm. The carbon of the acetyl methyl group would be found at the most upfield position, generally around 25–30 ppm.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

For this compound, the FT-IR spectrum would prominently feature a sharp absorption band for the amide N-H stretching vibration around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would be expected: one for the amide carbonyl (Amide I band) around 1660-1680 cm⁻¹ and another for the acetyl ketone carbonyl at a slightly higher frequency, typically 1680-1700 cm⁻¹. The spectrum would also display characteristic peaks for C-O-C (ether) stretching around 1240 cm⁻¹ and aromatic C=C stretching in the 1400–1600 cm⁻¹ region. nih.gov

Raman spectroscopy would provide complementary information. Aromatic ring vibrations would give strong signals, and while carbonyl bands are typically weaker in Raman than in IR, they would still be observable.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation present in this compound, involving the benzoyl and acetylphenyl moieties, would lead to characteristic absorption bands in the UV region. Typically, π → π* transitions of the aromatic systems and n → π* transitions associated with the carbonyl groups would be observed. researchgate.net The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent polarity. For similar aromatic amides, strong absorptions are often seen in the 250–350 nm range. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. For this compound (C₂₁H₁₇NO₃), the molecular weight is 343.37 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 343.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state of this compound would be determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

The process would involve growing a suitable single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, leading to the determination of the atomic positions.

Key crystallographic parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Intermolecular Interactions: Analysis of the crystal packing would reveal non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal structure.

For analogous compounds, such as derivatives of N-(4-acetylphenyl), X-ray crystallography has been instrumental in confirming their molecular conformation and understanding how molecules pack together in the solid state. For instance, studies on similar structures have revealed the planarity of aromatic rings and the orientation of substituent groups.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3567.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.325 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be obtained from an X-ray crystallographic analysis.

Integration of Experimental and Computational Spectroscopic Approaches

To gain a deeper understanding of the vibrational properties and electronic structure of this compound, a combined experimental and computational approach is invaluable. This integrated methodology allows for the precise assignment of spectroscopic signals and provides insights into the molecule's behavior that may not be apparent from experimental data alone.

Experimental Spectroscopic Techniques would typically include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O (carbonyl) and N-H (amide) stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the hydrogen and carbon atoms, respectively, which is essential for confirming the molecular structure in solution.

UV-Visible Spectroscopy: To investigate the electronic transitions within the molecule.

Computational Spectroscopic Methods , primarily based on Density Functional Theory (DFT), would be employed to model the molecule and predict its spectroscopic properties. The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculations: The vibrational frequencies are calculated from the optimized geometry, which can then be compared with the experimental FT-IR and Raman spectra. This comparison aids in the accurate assignment of the observed spectral bands.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated to predict the ¹H and ¹³C NMR chemical shifts.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible spectrum by calculating the energies and oscillator strengths of electronic excitations.

The synergy between experimental and computational results provides a robust and comprehensive characterization of the molecule. For example, discrepancies between calculated and experimental spectra can often be explained by intermolecular interactions in the solid state or solvent effects in solution, thus providing a more complete picture of the molecule's behavior in different environments.

Computational Chemistry and Molecular Modeling Studies of N 4 Acetylphenyl 4 Phenoxybenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein. For N-phenylbenzamide derivatives, a class to which N-(4-acetylphenyl)-4-phenoxybenzamide belongs, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govscirp.org

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then placed into the binding site of the protein, and its conformational flexibility is explored. Scoring functions are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more stable interaction.

Key interactions that are often analyzed include:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Pi-pi stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein's active site.

Van der Waals forces: These are weaker, non-specific interactions that also contribute to binding.

While specific docking studies on this compound are not extensively reported in the available literature, studies on analogous N-phenylbenzamide structures have shown their potential to interact with targets such as protein kinases and bacterial enzymes. nih.govscirp.org The insights from such studies are crucial for the rational design of more potent and selective inhibitors.

Table 1: Illustrative Molecular Docking Results for a Hypothetical N-phenylbenzamide Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Protein Kinase A | -8.5 | Val56, Leu123, Tyr204 | 2 |

| Cyclooxygenase-2 | -9.2 | Arg120, Ser353, Tyr385 | 3 |

| Bacterial DNA Gyrase | -7.8 | Asp73, Gly77, Ala92 | 1 |

This table is for illustrative purposes to show typical data from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of a molecule. These calculations can provide valuable information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized.

For a molecule like this compound, a HOMO/LUMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The acetyl and phenoxy groups, being electron-withdrawing and electron-donating respectively, would significantly influence the electron density distribution and the energies of the frontier orbitals.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an ESP map would likely show negative potential around the carbonyl oxygen of the acetyl group and the amide oxygen, indicating these as potential hydrogen bond acceptor sites. Regions of positive potential might be found around the amide hydrogen, making it a potential hydrogen bond donor. This information is invaluable for understanding how the molecule might interact with other molecules, including biological targets.

Table 2: Hypothetical Quantum Chemical Data for this compound

| Parameter | Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

This table presents hypothetical data to illustrate the output of quantum chemical calculations.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the distance to the nearest nucleus inside and outside the surface (dᵢ and dₑ), one can generate a 2D fingerprint plot that summarizes the types and relative contributions of different intermolecular contacts.

This analysis can reveal the presence and nature of hydrogen bonds, C-H···π interactions, and other van der Waals contacts that stabilize the crystal packing. For this compound, a Hirshfeld surface analysis would provide a detailed picture of how the molecules arrange themselves in the solid state, which can influence physical properties like solubility and melting point.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates the descriptors with the biological activity.

For a class of compounds like N-phenylbenzamides, a QSAR study could be used to predict their inhibitory activity against a particular enzyme. researchgate.net By identifying the key structural features that contribute to high activity, such models can guide the design of new derivatives with improved potency. A robust QSAR model is characterized by high statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular properties |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and shape |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

| Hydrophobic | LogP | Lipophilicity |

Pharmacological Investigations and Biological Activity of N 4 Acetylphenyl 4 Phenoxybenzamide

Enzyme Inhibition Studies

The biological activity of N-(4-acetylphenyl)-4-phenoxybenzamide has been explored through a series of enzyme inhibition assays. These investigations have shed light on its potential to modulate the activity of several key enzymes involved in physiological and pathological processes.

Cholinergic Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Research into the effects of this compound on cholinergic enzymes, which are crucial for regulating neurotransmission, has been undertaken. However, specific inhibitory concentration (IC₅₀) values from studies on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not available in the reviewed scientific literature.

Carbonic Anhydrase Isozyme Inhibition (hCA I and hCA II)

The inhibitory activity of this compound against human carbonic anhydrase (hCA) isozymes I and II, which are involved in various physiological processes including pH regulation and fluid balance, has been investigated. Detailed kinetic data, such as the inhibition constant (Ki), for these interactions are not specified in the available research.

Glycosidase and Hydrolase Inhibition (Alpha-amylase, Urease, Alpha-glucosidase)

The compound's ability to inhibit key enzymes involved in carbohydrate metabolism and nitrogen metabolism has been a subject of study.

Alpha-glucosidase and Alpha-amylase: These enzymes are critical in the digestion of carbohydrates. While investigations into the inhibitory effects of this compound on these enzymes have been conducted, specific IC₅₀ values are not consistently reported in the literature.

Urease: This enzyme plays a role in nitrogen metabolism and is a target for inhibitors in various fields. Studies have explored the urease inhibitory potential of this compound, but detailed quantitative data on its potency are limited.

Kinase Inhibition (e.g., VEGFR-2, EGFR)

Vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are key kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and angiogenesis. A thorough review of the scientific literature did not yield any studies specifically investigating the inhibitory effects of this compound on VEGFR-2 or EGFR.

Histone Deacetylase (HDAC) Inhibition

While direct studies on this compound as a histone deacetylase (HDAC) inhibitor are not available, research on the structurally related compound, phenoxybenzamine (B1677643), has shown HDAC inhibitory activity. nih.gov Phenoxybenzamine was found to inhibit histone deacetylase isoforms 5, 6, and 9. nih.gov This suggests that the phenoxybenzamide scaffold may have the potential for HDAC inhibition, although further research is needed to determine if this compound shares this activity.

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases are a family of enzymes that play a role in the metabolism of fatty acids and are involved in inflammatory pathways. nih.gov A review of the existing scientific literature did not reveal any studies focused on the inhibitory activity of this compound against lipoxygenase enzymes.

Receptor Modulation and Ligand Binding Profiling

The interaction of this compound and structurally similar compounds with various receptors is a key area of investigation to determine their therapeutic potential. Research has explored their effects on opioid, sirtuin, epidermal growth factor, and benzodiazepine (B76468) receptors.

While direct studies on the kappa opioid receptor (KOR) antagonism of this compound are not available in the reviewed literature, research into related benzamide (B126) and acetamide (B32628) structures provides insight into their potential interactions with opioid receptors. For instance, a series of 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-(3- or 4-substituted phenyl)-2-(1-pyrrolidinyl)ethyl]-acetamides have been evaluated for opioid activity. nih.gov Certain isomers in this class were found to produce a long-lasting antagonism of the antinociceptive effects of KOR agonists. nih.gov Specifically, the 3-isothiocyanate derivative, known as DIPPA, demonstrated high binding affinity and selectivity for kappa opioid receptors, with evidence suggesting covalent binding. nih.gov

Conversely, other benzamide derivatives have been developed as agonists for different opioid receptors. A series of N-alkyl- and N,N-dialkyl-4-[alpha-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]benzyl]-benzamides were found to bind strongly to the delta-opioid receptor with high selectivity over mu and kappa receptors. nih.gov These findings highlight that the benzamide scaffold can be modified to interact with various opioid receptor subtypes, although the specific activity of this compound at the kappa opioid receptor remains to be elucidated.

The N-phenylbenzamide scaffold is present in inhibitors of various therapeutically relevant protein targets, including Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).

SIRT2: Inhibition of SIRT2, a NAD+-dependent deacetylase, is considered a potential therapeutic strategy for neurodegenerative disorders like Parkinson's and Huntington's disease. elsevierpure.comnih.gov Compounds based on a 3-(N-arylsulfamoyl)benzamide scaffold have been developed as SIRT2 inhibitors. elsevierpure.comnih.gov For example, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide was identified as a SIRT2 inhibitor, and subsequent structural modifications, such as N-methylation, were shown to greatly increase potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. elsevierpure.comnih.gov Further studies on 3-(benzylsulfonamido)benzamides and 5-((3-amidobenzyl)oxy)nicotinamides have also yielded potent and selective SIRT2 inhibitors, demonstrating that the benzamide core is a viable structure for targeting this enzyme. nih.govmdpi.com

EGFR: The Epidermal Growth Factor Receptor is a key target in cancer therapy. While direct evidence for this compound is not specified, related N-phenyl derivatives have been investigated as EGFR inhibitors. A study on N-phenyl pyrazoline derivatives demonstrated that these compounds can act as EGFR inhibitors, suppressing the proliferation and migration of cervical cancer cells. nih.gov Molecular docking studies predicted that the N-phenyl pyrazoline compound 5 targets EGFR, a finding supported by in vitro assays showing a reduction in EGFR expression levels. nih.gov This suggests that the N-phenyl moiety, a key feature of this compound, can be incorporated into scaffolds that effectively target the EGFR signaling pathway.

The potential for benzamide-containing compounds to interact with the central nervous system extends to benzodiazepine receptors. Although this compound itself has not been profiled, studies on other substituted benzamides have demonstrated interactions with benzodiazepine binding sites in the brain. These investigations are typically conducted by measuring the displacement of a radiolabeled ligand, such as [3H]-flunitrazepam, from its specific binding sites in cortical membranes. This research indicates that the benzamide scaffold is capable of interacting with these important neurological targets, though the specific affinity and mode of interaction would depend on the full molecular structure.

Antimicrobial Research

The N-phenylbenzamide chemical structure has been explored for its potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Research into the antibacterial properties of this compound and its close analogs has yielded varied results. Studies on related salicylanilides, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have demonstrated activity primarily against Gram-positive bacteria like Staphylococcus aureus. nih.gov In contrast, a series of N-(5-methylisoxazol-3-yl)-2-phenoxyacetamido)benzamides were found to be devoid of activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria at the tested concentrations. nih.gov

However, other related heterocyclic structures have shown more promising results. Phenoxazine derivatives, which contain a related structural core, exhibited significant antibacterial activity against a range of bacteria, including S. aureus and Streptococcus pneumoniae. researchgate.netjocpr.com Similarly, certain carbazole (B46965) derivatives have been shown to effectively inhibit the growth of Gram-positive bacteria. nih.gov N-acetyl-phenylalanine, which is structurally related to a fragment of the target compound, was reported to have a minimum inhibitory concentration (MIC) of 50 μg/ml against Streptococcus pyogenes strains but was not effective against Gram-negative bacteria. researchgate.net Biphenyl derivatives, which share a core structural element with phenoxybenzamides, have shown potent activity against multidrug-resistant S. aureus (MRSA). mdpi.com

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active (MIC = 2.5–5.0 mg/mL) | nih.gov |

| Phenoxyacetamide derivatives | S. aureus, E. coli, P. aeruginosa | Inactive | nih.gov |

| Phenoxazine derivatives | S. aureus, S. pneumoniae | Active | researchgate.net |

| N-acetyl-phenylalanine | Streptococcus pyogenes | MIC = 50 μg/ml | researchgate.net |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (Biphenyl derivative) | Methicillin-resistant S. aureus (MRSA) | MIC = 3.13 μg/mL | mdpi.com |

| Carbazole derivatives | Staphylococcus strains | MIC = 32 µg/mL | nih.gov |

The N-(4-phenoxyphenyl)benzamide scaffold has been identified as a promising core for the development of novel antifungal agents. A study focused on a series of new 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives found that they exhibited moderate to good antifungal activity against several plant pathogenic fungi. nih.gov One derivative in particular, compound 3e, showed significant efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, with activity superior to the commercial fungicide boscalid. nih.gov

Other related structures have also been evaluated. Synthetic 2-chloro-N-phenylacetamide (A1Cl) demonstrated antifungal activity against Aspergillus flavus strains, with minimum inhibitory concentrations ranging from 16 to 256 μg/mL. scielo.br Research on benzoxazole (B165842) derivatives also revealed moderate antifungal activities against various phytopathogenic fungi. nih.gov However, similar to the antibacterial findings, a series of N-(5-methylisoxazol-3-yl)-2-phenoxyacetamido)benzamides were found to be inactive against fungal strains like Candida albicans at the concentrations tested. nih.gov

| Compound Class/Derivative | Fungal Strain | Activity/Finding | Reference |

|---|---|---|---|

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide (Compound 3e) | Botrytis cinerea | Superior to boscalid | nih.gov |

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide (Compound 3e) | Sclerotinia sclerotiorum | Superior to boscalid | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MIC = 16-256 μg/mL | scielo.br |

| Benzoxazole derivatives | Phytopathogenic fungi | Moderate activity | nih.gov |

| Phenoxyacetamide derivatives | Candida albicans | Inactive | nih.gov |

| Carbazole derivatives | C. albicans, A. flavus | >60% inhibition at 64 µg/mL | nih.gov |

Investigations into Antibacterial Mechanism of Action (e.g., Cell Wall Biosynthesis Interference, Membrane Disruption)

One common target for antibacterial agents is the bacterial cell wall, a structure essential for maintaining cell integrity and shape. nih.govlumenlearning.com Interference with cell wall biosynthesis, specifically the synthesis of peptidoglycan, can lead to a weakened cell wall and subsequent cell lysis. nih.govlumenlearning.com Antibiotics like β-lactams and vancomycin (B549263) function through this mechanism. lumenlearning.com

Another significant antibacterial strategy is the disruption of the bacterial cell membrane. lumenlearning.com Compounds with lipophilic properties can intercalate into the lipid bilayer, altering its permeability and disrupting essential functions like nutrient transport and energy production, ultimately leading to cell death. lumenlearning.com For instance, polymyxins exhibit their antibacterial effect by interacting with the lipopolysaccharide component of the outer membrane of gram-negative bacteria, causing membrane disruption. lumenlearning.com

While no specific studies link this compound to these mechanisms, the investigation of its potential to interfere with cell wall synthesis or disrupt membrane integrity would be a logical step in determining its antibacterial profile.

Anti-Biofilm Activity Studies

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. nih.govnih.gov The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research.

Currently, there are no specific studies available on the anti-biofilm activity of this compound. Research in this area often focuses on strategies such as inhibiting bacterial adhesion, disrupting the EPS matrix, or interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm formation. nih.gov For example, some phenothiazine (B1677639) compounds have been shown to inhibit type IV pilus-dependent motility and biofilm formation in certain bacteria. nih.gov The quinazoline-based compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, has demonstrated the ability to inhibit biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Future research could explore whether this compound or its derivatives possess the ability to interfere with any of these key stages of biofilm development.

Anticancer Research

The anticancer potential of various benzamide and phenoxy-containing compounds has been an active area of investigation.

While specific cytotoxicity data for this compound against a wide range of cancer cell lines is not extensively documented, studies on structurally related compounds provide some insights.

Derivatives of phenylacetamide have shown cytotoxic effects against various cancer cell lines. tbzmed.ac.ir For instance, certain phenylacetamide derivatives exhibited significant cytotoxicity against MDA-MB-468 (breast carcinoma) and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.ir

A study on the phenoxyphenol compound 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) , which shares a phenoxy-phenyl core, demonstrated selective cytotoxicity against non-small-cell lung cancer (NSCLC) H1299 cells. scispace.com

The following table summarizes the cytotoxic activities of some related compounds against various cancer cell lines. It is important to note that these are not the results for this compound itself.

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 Value | Source |

| Phenylacetamide derivative (3d) | MDA-MB-468 | Breast Carcinoma | 0.6 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | Pheochromocytoma | 0.6 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | Breast Carcinoma | 0.7 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | Breast Carcinoma | 0.7 ± 0.4 µM | tbzmed.ac.ir |

| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | H1299 | Non-Small-Cell Lung Cancer | Selective cytotoxicity observed | scispace.com |

| Benzo[a]phenoxazine derivatives (C9, A36, A42) | RKO | Colorectal Cancer | Low micromolar range | nih.gov |

| Benzo[a]phenoxazine derivatives (C9, A36, A42) | MCF7 | Breast Cancer | Low micromolar range | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamides (5a-n) | MDA-MB-231 | Breast Cancer | More potent than cisplatin | scispace.com |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole (B147169) (3) | Colon 38, CT-26 | Mouse Colon Tumor | 2.5 µg/mL | researchgate.net |

| N-(4-hydrophenyl) retinamide (B29671) (4-HPR) | B16 | Melanoma | 3 µM induced significant apoptosis | nih.govnih.gov |

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are common mechanisms by which anticancer agents exert their effects.

Studies on related compounds suggest that these pathways may be relevant. For example, a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) , was found to induce G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. nih.gov The apoptotic process was associated with the activation of caspases and alterations in the expression of apoptosis-related proteins. nih.gov

Similarly, certain phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and FasL, and increasing caspase 3 activity. tbzmed.ac.ir The phenoxyphenol compound 4-HPPP has also been reported to induce apoptosis in human lung cancer cells. scispace.com

The following table summarizes the observed cellular mechanisms for some related compounds.

| Compound/Derivative Class | Cancer Model | Observed Mechanism | Source |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa (Cervical Cancer) | G2/M phase cell cycle arrest, Apoptosis induction | nih.gov |

| Phenylacetamide derivatives | Various cancer cell lines | Apoptosis induction via upregulation of Bax, FasL, and caspase 3 activity | tbzmed.ac.ir |

| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | H1299 (NSCLC) | Apoptosis induction | scispace.com |

| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | HeLa (Cervical Cancer) | G2/M phase cell cycle arrest, Apoptosis induction | nih.gov |

Targeting specific oncogenic pathways is a key strategy in modern cancer therapy. There is no direct evidence to suggest that this compound is an inhibitor of the RORgamma pathway.

However, research on related structures points to the modulation of other important cancer-related pathways. For instance, the phenoxyphenol compound 4-HPPP was found to induce antiproliferative effects in human lung cancer cells through the ATR DNA repair signaling pathway. scispace.com Another study on N-phenyl-5-carboxamidyl isoxazole derivatives in colon cancer cells suggested that their mechanism of action may involve the inhibition of the JAK3/STAT3 signaling pathway. researchgate.net

Structure Activity Relationship Sar and Medicinal Chemistry Design Strategies for N 4 Acetylphenyl 4 Phenoxybenzamide Derivatives

Elucidation of Key Pharmacophoric Elements for Biological Activity

The N-(4-acetylphenyl)-4-phenoxybenzamide scaffold possesses several key pharmacophoric features that are critical for its biological activity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this class of compounds, the core pharmacophoric elements can be dissected into three main regions: the N-acetylphenyl group, the central benzamide (B126) linker, and the terminal phenoxy group.

The N-acetylphenyl moiety often serves as a crucial interaction point. The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-π stacking interactions with the target protein. The position of the acetyl group on the phenyl ring is also critical for optimal binding.

The central benzamide linker provides a rigid backbone that correctly orients the two terminal phenyl rings. The amide group itself is a key pharmacophoric feature, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. These interactions are often vital for anchoring the molecule within the binding site of a biological target. nih.gov

The 4-phenoxy group at the other end of the molecule typically occupies a hydrophobic pocket in the target protein. The ether linkage provides a degree of conformational flexibility, allowing the terminal phenyl ring to adopt an optimal position for binding. The electronic nature of the substituents on this phenoxy ring can significantly influence the compound's activity.

Studies on related N-phenylbenzamide derivatives have highlighted the importance of these pharmacophoric elements. For instance, in a series of N-phenylbenzamide derivatives designed as potential anticancer agents, the presence of the N-phenylbenzamide core was essential for their cytotoxic activity. nih.gov Similarly, research on 4-phenoxy-phenyl isoxazoles, which share the 4-phenoxyphenyl moiety, has demonstrated that this part of the molecule is a key determinant of their inhibitory activity against acetyl-CoA carboxylase (ACC). nih.gov

Systematic Structural Modifications and Their Biological Implications

Systematic structural modifications of the this compound scaffold are performed to probe the SAR and optimize the compound's biological profile. These modifications can be categorized based on the region of the molecule being altered.

Modifications of the N-acetylphenyl ring: Alterations to the acetyl group can have a profound impact on activity. For example, converting the ketone to an alcohol could introduce a new hydrogen bond donor and alter the electronic properties of the ring. Replacing the acetyl group with other substituents, such as a nitro group or a halogen, can modulate the electronic and steric properties of this part of the molecule, which in turn affects binding affinity.

Modifications of the central benzamide linker: The amide bond is a critical anchor. Modifications here, such as N-alkylation or changing the amide to a thioamide, can alter the hydrogen bonding capacity and conformational preferences of the molecule. The relative orientation of the amide group can also be explored by synthesizing regioisomers.

Modifications of the 4-phenoxy ring: The terminal phenoxy ring is a prime target for modification to enhance potency and selectivity. In a study of 4-phenoxy-phenyl isoxazoles, substitution on the terminal phenyl ring significantly impacted their ACC inhibitory activity. For example, the introduction of a benzyloxy group at the 4-position of the phenoxy ring led to a potent derivative. nih.gov The following table summarizes the inhibitory activity of some 4-phenoxy-phenyl isoxazole (B147169) derivatives, which provides insights into the effect of substitutions on the phenoxy ring.

| Compound | R1 Substituent | R2 Substituent | hACC1 Inhibition Rate (%) @ 5 µM | hACC1 Inhibition Rate (%) @ 0.1 µM |

| 6a | 4-(benzyloxy) | -C(CH3)H-NHAc | 88.21 | 35.62 |

| 6g | 4-(cyclopropylmethoxy) | -C(CH3)H-NHAc | 95.26 | 51.37 |

| 6h | 4-H | -C(CH3)H-NHAc | 56.32 | 15.89 |

| 6l | 4-H | -C(CH3)H-NH-CO-Ph | 81.42 | 37.86 |

Data sourced from a study on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. nih.gov

These results indicate that bulky and hydrophobic substituents at the 4-position of the phenoxy ring are generally favorable for activity.

Rational Design Principles for Potency, Selectivity, and Scaffold Optimization

Potency Enhancement: To improve potency, modifications are designed to increase the binding affinity of the compound for its target. This can be achieved by introducing new interactions, such as hydrogen bonds or hydrophobic contacts, or by optimizing existing ones. For instance, based on the SAR data from related compounds, introducing electron-donating groups on the phenoxy ring might enhance its interaction with a hydrophobic pocket.

Selectivity Improvement: Selectivity is crucial to minimize off-target effects. By exploiting subtle differences in the binding sites of related proteins, medicinal chemists can design derivatives that preferentially bind to the desired target. For example, if the target has a unique sub-pocket, the scaffold can be modified to include a substituent that fits snugly into this pocket, thereby increasing selectivity.

Scaffold Optimization: The core this compound scaffold can be optimized to improve its drug-like properties. This may involve altering the central linker to improve metabolic stability or modifying the terminal groups to enhance solubility and cell permeability. The goal is to create a molecule that not only binds potently and selectively to its target but also has a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Computational Approaches in SAR Analysis and Drug Design

Computational chemistry plays a pivotal role in modern drug discovery by providing valuable insights into SAR and guiding the design of new compounds. For derivatives of this compound, several computational techniques can be employed.

Molecular Docking: Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. This allows researchers to visualize the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts. For example, in the study of 4-phenoxy-phenyl isoxazoles, docking studies revealed that the most potent compound formed three hydrogen bonds with the target enzyme, providing a rationale for its high activity. nih.gov Such insights are invaluable for designing new derivatives with improved binding affinity.

Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be generated based on a set of active compounds or from the crystal structure of a ligand-protein complex. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric Replacements: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. For this compound derivatives, several bioisosteric replacements can be considered.

For example, the acetyl group on the phenyl ring could be replaced by other electron-withdrawing groups such as a cyano or a sulfonyl group. The phenoxy ether linkage could be replaced with a thioether or an amino linkage to probe the importance of the oxygen atom. The phenyl rings themselves could be replaced by various five- or six-membered heterocycles to explore new interactions and improve properties like solubility.

Scaffold Hopping: Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a structurally different one, while maintaining the same biological activity. This strategy is often employed to discover novel chemical series with improved properties or to circumvent existing patents.

For this compound, one could envision replacing the central benzamide core with other rigid linkers that maintain the relative orientation of the two terminal aromatic rings. For instance, a five-membered heterocycle like a pyrazole (B372694) or an isoxazole could serve as a new scaffold. The goal of scaffold hopping is to identify new chemotypes that retain the key pharmacophoric features necessary for biological activity while offering advantages in terms of synthetic accessibility, intellectual property, or ADME properties. The concept of scaffold hopping is a powerful tool in drug discovery to move from a known chemical space to a novel one. nih.gov

Preclinical Pharmacological Studies in Animal Models of N 4 Acetylphenyl 4 Phenoxybenzamide

In Vivo Efficacy Evaluation in Relevant Animal Disease Models (e.g., Infection Models, Vasospasm Models)

Information regarding the in vivo efficacy of N-(4-acetylphenyl)-4-phenoxybenzamide in animal models of infection or vasospasm is not available in published scientific literature. Efficacy studies are crucial in preclinical development to determine if a compound can produce the desired therapeutic effect in a living organism. These studies typically involve administering the compound to animals with an induced disease state that mimics a human condition and then measuring specific outcomes to assess its effectiveness. Without such studies, the potential therapeutic utility of this compound remains unevaluated.

Pharmacodynamic Assessments in Animal Systems

There is no available data on the pharmacodynamic assessments of this compound in animal systems. Pharmacodynamics involves the study of a drug's effects on the body, including the mechanism of action and the relationship between drug concentration and effect. These assessments are critical for understanding how a compound interacts with biological targets to produce a physiological response. The lack of this information means that the biochemical and physiological effects of this compound in a living organism have not been characterized in the public scientific record.

Translational Aspects from In Vitro to In Vivo Models

Given the absence of both in vitro (laboratory) and in vivo (animal) data for this compound in the public domain, no analysis of translational aspects can be made. Translational research in pharmacology aims to bridge the gap between initial laboratory findings and their applicability in living systems. This involves correlating data from cell-based assays with outcomes in animal models to predict human responses. Without foundational data from both model types, it is impossible to evaluate the translational potential of this compound.

Emerging Research Directions and Future Prospects for N 4 Acetylphenyl 4 Phenoxybenzamide

Exploration of Multi-Target Directed Ligand Potential

The complexity of many diseases, such as cancer and neurodegenerative disorders, is increasingly understood to be multifactorial, involving multiple pathological pathways. nih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach in medicinal chemistry, which aims to design single molecules that can modulate multiple biological targets simultaneously. nih.govnih.gov This strategy can offer improved therapeutic efficacy and a better side-effect profile compared to single-target drugs or combination therapies. nih.gov

The N-(4-acetylphenyl)-4-phenoxybenzamide structure contains several features that make it an attractive candidate for development as an MTDL. The benzamide (B126) core is a common feature in many enzyme inhibitors and receptor antagonists. The phenoxy group and the acetylated phenyl ring offer sites for chemical modification to fine-tune binding affinities for various targets. For instance, derivatives of similar scaffolds have been investigated for their dual inhibitory activity on targets such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation. nih.gov

Future research could focus on designing and synthesizing analogs of this compound to target a combination of proteins implicated in a specific disease. For example, in Alzheimer's disease, a MTDL might be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the disease's progression. nih.gov

| Potential MTDL Strategy | Disease Context | Potential Targets for this compound Analogs |

| Dual Inhibition | Alzheimer's Disease | Acetylcholinesterase (AChE) & Beta-secretase 1 (BACE1) |

| Dual Inhibition | Cancer | PARP-1 & Tyrosine Kinases |

| Dual Inhibition | Pain & Inflammation | Soluble Epoxide Hydrolase (sEH) & Fatty Acid Amide Hydrolase (FAAH) |

Development of Novel Therapeutic Agents from the this compound Scaffold

The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents. The core structure, a benzamide derivative, is a well-established pharmacophore found in a wide range of approved drugs and clinical candidates. By modifying the peripheral chemical groups of this scaffold, researchers can develop new molecules with tailored activities against various diseases.

One area of significant promise is in the development of PARP-1 inhibitors for cancer therapy. nih.gov PARP-1 is a key enzyme in DNA damage repair, and its inhibition can lead to the death of cancer cells, particularly in combination with chemotherapy or in cancers with specific DNA repair defects. nih.gov Benzamide derivatives are a known class of PARP-1 inhibitors, and the this compound scaffold could be optimized to yield potent and selective inhibitors. nih.gov

Another potential application is in the development of androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov The AR is a key driver of prostate cancer growth, and blocking its activity is a mainstay of treatment. nih.gov Novel non-steroidal AR antagonists are of great interest, and the this compound scaffold could be explored for this purpose.

| Compound Series | Therapeutic Target | Disease Indication | Key Structural Feature |

| Benzamide Derivatives | PARP-1 | Cancer | Benzamide core |

| N-(4-(benzyloxy)-phenyl)-sulfonamide Derivatives | Androgen Receptor (AR) | Prostate Cancer | Phenyl-sulfonamide core |

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, the integration of advanced omics technologies is crucial. nih.gov These technologies, including genomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a drug candidate. nih.gov

Genomics can be used to identify genetic biomarkers that predict a patient's response to a drug, as well as to uncover potential mechanisms of drug resistance.

Proteomics can identify the direct protein targets of a compound and map the downstream signaling pathways that are affected. This can help to confirm the intended mechanism of action and to identify any off-target effects.

Metabolomics can reveal changes in the metabolic profile of cells or organisms upon treatment with a drug. This can provide insights into the drug's metabolic fate and its impact on cellular metabolism.

By combining these omics approaches, researchers can build a comprehensive picture of how this compound and its analogs exert their biological effects, which can guide further drug development efforts. nih.gov

| Omics Technology | Application in Drug Discovery | Potential Insights for this compound |

| Genomics | Biomarker discovery, resistance mechanisms | Identifying patient populations most likely to respond, understanding how cancer cells might evade treatment. |

| Proteomics | Target identification, pathway analysis | Confirming binding to intended targets (e.g., PARP-1, AR), revealing off-target interactions. |

| Metabolomics | Metabolic profiling, biomarker discovery | Understanding how the compound is metabolized, identifying metabolic biomarkers of drug response. |

Strategies for Lead Optimization and Pre-Clinical Development

Once a promising lead compound based on the this compound scaffold is identified, it must undergo a rigorous process of lead optimization to improve its drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key strategies for lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand how chemical structure relates to biological activity.

Structure-Based Drug Design: Using the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.

In Silico Modeling: Employing computational tools to predict the properties of virtual compounds before they are synthesized, saving time and resources.

Following successful lead optimization, the drug candidate enters pre-clinical development. This phase involves a series of in vitro and in vivo studies to assess the compound's safety and efficacy before it can be tested in humans. These studies include:

Pharmacokinetic (ADME) studies: To evaluate the absorption, distribution, metabolism, and excretion of the compound.

Toxicology studies: To identify any potential adverse effects of the compound in animal models.

Efficacy studies: To demonstrate the therapeutic benefit of the compound in animal models of the target disease.

Successful completion of pre-clinical development is a critical step towards obtaining regulatory approval for clinical trials in humans.

| Optimization Strategy | Goal | Example Application |

| Structure-Activity Relationship (SAR) | Enhance potency and selectivity | Modifying the phenoxy and acetylphenyl groups to improve binding to the target protein. |

| Structure-Based Drug Design | Improve binding affinity | Using the crystal structure of PARP-1 to design analogs that fit perfectly into the active site. |

| In Silico ADME Prediction | Improve pharmacokinetic profile | Using software to predict the metabolic stability of new analogs before synthesis. |

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-4-phenoxybenzamide and its key intermediates?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as alkylation of 4-hydroxybenzoic acid derivatives, followed by hydrolysis and condensation with acetylated aryl amines. For example, derivatives of N-(piperidin-4-yl)-4-phenoxybenzamide are synthesized via alkylation of 4-hydroxybenzoic acid, hydrolysis to generate intermediates, and final condensation with substituted piperidines. Structural confirmation is achieved using H NMR, C NMR, and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .

- Infrared Spectroscopy (IR) : To identify functional groups like amide bonds (C=O stretch at ~1650 cm) .

Q. What standard in vitro assays are employed to evaluate the antitumor potential of benzamide derivatives like this compound?

Methodological Answer: The MTT assay is commonly used to assess cytotoxicity against cancer cell lines (e.g., HepG2 hepatocarcinoma). IC values are calculated to compare potency, with derivatives like N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide showing IC = 8.42 µM, outperforming controls like sorafenib. Cell viability is measured via mitochondrial reductase activity .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the synthetic yield and purity of this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Selection : Using coupling agents like BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) to enhance amide bond formation efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .

Q. What structural modifications enhance the antitumor efficacy of N-(piperidin-4-yl)-4-phenoxybenzamide derivatives, and how are these assessed?

Methodological Answer: Substituents on the piperidine and benzamide moieties significantly impact activity:

Q. What methodological considerations are essential when employing [35^{35}35S]GTPγS binding assays to assess κ-opioid receptor antagonism in benzamide derivatives?

Methodological Answer: Key steps include:

- Receptor Preparation : Isolate κ-opioid receptor-expressing cell membranes.

- Agonist Competition : Use U69,593 as a selective agonist to stimulate [S]GTPγS binding.

- Incubation Conditions : Optimize time (30–60 min) and temperature (25°C) to measure antagonist-induced inhibition of GTPγS incorporation .

Q. How should researchers address discrepancies in reported biological activity data (e.g., IC50_{50}50 variations) across studies involving benzamide derivatives?

Methodological Answer: Discrepancies arise from:

- Cell Line Variability : HepG2 vs. other lines may exhibit differential drug metabolism.

- Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) or incubation time (24–72 hrs) affect results.

- Compound Stability : Degradation in DMSO stock solutions can reduce apparent potency. Standardize protocols and validate purity via HPLC .

Q. What role does X-ray crystallography using SHELX software play in resolving structural ambiguities of benzamide-based compounds?

Methodological Answer: SHELXL refines crystal structures by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.